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Compound of Interest

Compound Name: Niobium selenide

An In-depth Technical Guide to the Electronic Band Structure of Monolayer Niobium Diselenide
(NbSez2)

Abstract

Monolayer Niobium Diselenide (NbSez), a transition metal dichalcogenide (TMD), stands at the
forefront of condensed matter physics and materials science research. It presents a unique
platform for studying the interplay of rich electronic phenomena in the two-dimensional (2D)
limit, including robust metallic character, Ising superconductivity, and a uniquely enhanced
charge density wave (CDW) state. This guide provides a comprehensive technical overview of
the electronic band structure of monolayer NbSez, synthesizing key findings from both
theoretical and experimental investigations. We present quantitative data in structured tables,
detail the primary experimental and computational methodologies employed in its study, and
provide visualizations of its structure and characterization workflows. This document is
intended for researchers and scientists exploring the fundamental properties of 2D materials
and their potential applications in next-generation electronics and quantum computing. For
professionals in drug development, the unique surface properties and electronic sensitivity of
materials like NbSe2 may offer future avenues for advanced biosensing and molecular
interaction platforms.

Introduction to Monolayer NbSe2

As the field of materials science ventures deeper into the nanoscale, two-dimensional materials
have emerged as critical building blocks for novel technologies. Among these, monolayer
NbSe: is particularly notable. Unlike many semiconducting TMDs, NbSe2 remains metallic in its
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monolayer form.[1][2] Its electronic structure is characterized by the significant influence of
strong spin-orbit coupling (SOC) and the absence of inversion symmetry, which gives rise to a
unique form of "Ising" superconductivity where the electron spins are locked in the out-of-plane
direction.[3][4] This property makes the superconductivity remarkably resilient to in-plane
magnetic fields.[3][4]

Furthermore, the reduction in dimensionality from bulk to a single layer dramatically enhances
its charge density wave (CDW) ordering temperature from ~33 K in bulk to ~145 K in the
monolayer.[5][6] This competition and coexistence of metallicity, superconductivity, and charge
density waves make monolayer NbSe: a fertile ground for fundamental physics research and a
potential candidate for applications in quantum information and advanced electronic devices.

Crystal and Electronic Structure
Atomic Arrangement

Monolayer NbSe:2 crystallizes in the 2H (trigonal prismatic) phase, where a plane of niobium
atoms is sandwiched between two layers of selenium atoms.[3] The atoms project onto a 2D
honeycomb lattice, and the material lacks in-plane inversion symmetry, a key factor in its
unique electronic properties.[7]

Caption: Crystal structure and Brillouin zone of monolayer NbSe:.

Theoretical Band Structure and Fermi Surface

First-principles calculations based on Density Functional Theory (DFT) are crucial for
understanding the electronic properties of monolayer NbSe-.

o Metallic Nature: DFT calculations consistently show that monolayer NbSe: is metallic, a
characteristic attributed to the crossing of the Fermi level by bands derived from Niobium 4d
orbitals (specifically d_z2 ) and Selenium 4p orbitals.[1][8]

+ Dimensionality Effect: The electronic structure changes significantly from bulk to monolayer.
While bulk NbSe:z has three bands crossing the Fermi level, the monolayer has a simpler
structure with just one primary Nb-derived band crossing E_F.[9]

e Spin-Orbit Coupling (SOC): Due to the broken inversion symmetry, monolayer NbSe2
exhibits a strong Ising-type spin-orbit coupling. This coupling removes the spin degeneracy
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of the bands, leading to a large, momentum-dependent spin splitting, particularly at the K
and K' points of the Brillouin zone.[4][10] The spins are locked into an out-of-plane
orientation, which is the origin of the Ising superconductivity.[3][4]

Fermi Surface: The Fermi surface of monolayer NbSe:z consists of contours around the I
point and the K/K' points.[4] The spin-splitting due to SOC results in distinct Fermi surfaces
for spin-up and spin-down electrons around the K and K' valleys.[11][12]
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Conceptual Band Structure of Monolayer NbSe2

E_F Nb 4d band crosses E_F Spin-splitting at K point

(Metallic) (Ising SOC) Se 4p bands E
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Define Crystal Structure
(Lattice constant, atomic positions)

l

Set Calculation Parameters
- Exchange-Correlation Functional (e.g., PBE)
- Energy Cutoff
- k-point mesh

'

Structural Relaxation
(Optimize lattice and atomic positions)

'

Self-Consistent Field (SCF) Calculation
(Find ground state electron density)

e

Band Structure Calculation
(Non-self-consistent run along high-symmetry paths)

Density of States (DOS) Calculation

Post-Processing & Analysis
- Plot band structure & DOS

- Identify orbital contributions
- Analyze Fermi surface
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Sample Preparation
(e.g., Exfoliation or MBE growth)

:

Mount in Ultra-High Vacuum (UHV) Chamber

l

Cool to Cryogenic Temperature
(e.g., 10-40 K)

:

Irradiate with Synchrotron or UV Light Source

l

Photoelectric Effect:
Electrons are emitted

'

Measure Electron Kinetic Energy (E_k)
and Emission Angle (6, @)
using Hemispherical Analyzer

'

Data Analysis:
Convert (E_k, 6, @) to (E_B, k x, k_y)

Band Structure & Fermi Surface Mapping

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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